molecular formula C9H8ClN3O3S B1199883 Furazolium chloride CAS No. 5118-17-2

Furazolium chloride

Cat. No. B1199883
CAS RN: 5118-17-2
M. Wt: 273.7 g/mol
InChI Key: FMPJXUZSXKJUQI-UHFFFAOYSA-N
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Description

Furazolium chloride is a chemical compound with the molecular formula C9H8ClN3O3S . It has been used as an antibacterial agent to treat burn infections .


Molecular Structure Analysis

The molecular structure of Furazolium chloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms. The molecular weight of Furazolium chloride is 273.69 .

Scientific Research Applications

  • Antimicrobial Agent : Furazolium chloride was evaluated as an antimicrobial agent for topical treatment in laboratory animals, showing its potential in controlling bacterial infections (Russell, Gutekunst, & Chamberlain, 1968).

  • Drug-Protein Interactions : The protein binding characteristics of furazolium chloride were described, highlighting its partitioning behavior in gelatin-acacia complex coacervate systems, which could be significant for understanding drug-protein interactions (Javidan & Mrtek, 1975).

  • Environmental Impact in Aquaculture : Research on the persistence and metabolism of furazolium chloride in sediment from a Norwegian salmon farm provided insights into its environmental impact and behavior, especially in marine aquaculture settings (Samuelsen, Solheim, & Lunestad, 1991).

  • Veterinary Medicine : A study on the induction of microsomal enzymes metabolizing furazolium chloride in chickens emphasized its relevance in veterinary medicine and potential effects on animal metabolism (Sasaki et al., 2011).

  • Pesticide Detection : Furazolium chloride's detection through fluorescence quenching of pyoverdine by furazolidone was explored, demonstrating its application in rapid and sensitive pesticide detection methods (Yin, Zhang, & Chen, 2014).

  • Egg Production and Quality : The effect of furazolium chloride on egg production, egg quality, fertility, and hatchability in commercial farm conditions was investigated, showing its influence in poultry production (Stiles, 1962).

  • Electrochemical Analysis : A study on the electrochemical properties of furazolium chloride using a multi-walled carbon nanotube composite film-glassy carbon electrode highlighted its potential for sensitive detection and analysis (Fotouhi, Nemati, & Heravi, 2011).

  • Leishmaniasis Treatment : The therapeutic evaluation of liposome-loaded furazolium chloride in experimental visceral leishmaniasis indicated its effectiveness as a drug candidate for this tropical disease (Tempone et al., 2010).

  • Peptic Ulcer Disease Treatment : Furazolium chloride has been used for the treatment of peptic ulcer disease, with studies suggesting its effectiveness and tolerability, though its mechanisms of action remain not fully understood (Zheng & Wang, 1992).

  • Biological Fluids Analysis : The detection of furazolidone in human biological fluids by high-performance liquid chromatography (HPLC) illustrated its application in pharmacokinetics and drug metabolism studies (Valadez-Salazar et al., 1989).

Safety and Hazards

When handling Furazolium chloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-(5-nitrofuran-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S.ClH/c13-12(14)8-2-1-7(15-8)6-5-16-9-10-3-4-11(6)9;/h1-2,5H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPJXUZSXKJUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC=C(O3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965454
Record name 3-(5-Nitrofuran-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furazolium chloride

CAS RN

5118-17-2
Record name Furazolium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5118-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furazolium chloride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Nitrofuran-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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